2-(Chloromethyl)-4-phenylpyridine
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Overview
Description
2-(Chloromethyl)-4-phenylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a chloromethyl group attached to the second carbon and a phenyl group attached to the fourth carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-phenylpyridine typically involves the chloromethylation of 4-phenylpyridine. One common method is the reaction of 4-phenylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group at the second position of the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-4-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form this compound N-oxide.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of 2-(hydroxymethyl)-4-phenylpyridine.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Derivatives like 2-(azidomethyl)-4-phenylpyridine or 2-(thiocyanatomethyl)-4-phenylpyridine.
Oxidation Reactions: this compound N-oxide.
Reduction Reactions: 2-(Hydroxymethyl)-4-phenylpyridine.
Scientific Research Applications
2-(Chloromethyl)-4-phenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-phenylpyridine involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The phenyl group may contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
2-(Chloromethyl)pyridine: Lacks the phenyl group, which may result in different chemical and biological properties.
4-Phenylpyridine:
2-(Hydroxymethyl)-4-phenylpyridine: A reduced form of 2-(Chloromethyl)-4-phenylpyridine with different chemical properties.
Uniqueness: this compound is unique due to the presence of both the chloromethyl and phenyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(chloromethyl)-4-phenylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-9-12-8-11(6-7-14-12)10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQZTESQGQBTIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555445 |
Source
|
Record name | 2-(Chloromethyl)-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147937-34-6 |
Source
|
Record name | 2-(Chloromethyl)-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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